5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .
Mode of Action
This action leads to the depolarization of the beta cells in the pancreas, triggering the release of insulin .
Biochemical Pathways
The compound, being an intermediate in the synthesis of glyburide, is likely involved in the biochemical pathways related to insulin release and glucose regulation . Glyburide acts on the ATP-sensitive potassium channels in the pancreatic beta cells, leading to their closure. This results in cell depolarization and subsequent insulin release, which plays a crucial role in the regulation of blood glucose levels .
Pharmacokinetics
Glyburide is known to be well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The bioavailability of the compound could be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
As an intermediate in the synthesis of glyburide, it might contribute to the effects of glyburide, which include the stimulation of insulin release from the pancreatic beta cells and the reduction of blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and efficacy .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-5-3-4-6-12(10)16-20-21-17(24-16)19-15(22)13-9-11(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDXHWBUGWPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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